Antiparasitic agent-17

Antimalarial drug discovery Plasmodium falciparum In vitro screening

For malaria drug discovery programs targeting chloroquine-resistant strains, Antiparasitic agent-17 (5u) is a validated lead compound. Unlike its analogs, it achieves 100% parasite inhibition in vivo after oral dosing. This ensures reproducible results. - Superior potency: 2.3-2.6x more active against PfK1 resistant strains vs. analogs 5b, 5d, 5t. - Validated benchmark: Well-characterized IC50 values (Pf3D7: 0.96 µM; PfK1: 1.67 µM) for assay QC. - Supply assurance: Sourced for global research programs with batch-to-batch consistency.

Molecular Formula C32H30N2O4
Molecular Weight 506.6 g/mol
Cat. No. B12394613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-17
Molecular FormulaC32H30N2O4
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1CC2=CC(=O)OC2O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C32H30N2O4/c1-20(2)22-14-16-24(17-15-22)30-29(23-10-6-4-7-11-23)28(31(36)33-26-12-8-5-9-13-26)21(3)34(30)19-25-18-27(35)38-32(25)37/h4-18,20,32,37H,19H2,1-3H3,(H,33,36)
InChIKeySXIVDURMEMUDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-17 (5u): Compound Overview


Antiparasitic agent-17, also designated as compound 5u, is a synthetic pyrrole-hydroxybutenolide hybrid with demonstrated antiplasmodial activity [1]. The compound is characterized by its molecular formula C₃₂H₃₀N₂O₄ and a molecular weight of 506.59 g/mol [2]. It belongs to a series of penta-substituted pyrrole and hydroxybutenolide conjugates designed to address emerging resistance in malaria chemotherapy [1].

A
Synthetic pyrrole-hydroxybutenolide hybrid probe for antiplasmodial research Supports SAR and resistance-breaking studies
B
Reported activity against chloroquine-resistant P. falciparum strains Resistance-focused screening context
C
Oral administration research model compatible Class-level oral activity inference; review compound-specific PK data

Antiparasitic Agent-17: Why Analogs Cannot Substitute


Antiparasitic agent-17 (5u) is not a generic antimalarial. It is a specifically engineered pyrrole-hydroxybutenolide hybrid with a defined structure-activity relationship (SAR) that governs its antiplasmodial potency and oral bioavailability [1]. Substitution with a generic or closely related analog, such as compounds 5b, 5d, or 5t from the same synthetic series, will result in a significant and quantifiable loss of efficacy, particularly against chloroquine-resistant Plasmodium falciparum strains [1]. The compound's performance is intrinsically linked to its unique molecular architecture, and any deviation compromises the specific inhibitory profile documented in both in vitro and in vivo models.

Target Compound
Antiparasitic agent-17 (5u)
Pyrrole-hydroxybutenolide hybrid with reported superior potency against resistant PfK1 strain and complete parasite inhibition in a murine model.
Structural Analog
Compounds 5b, 5d, 5t
SAR-driven potency differences; reported 2.3–2.6 fold lower activity against chloroquine-resistant PfK1. In vivo response may not transfer.
Target Profile
Engineered hybrid architecture
Specific pyrrole and hydroxybutenolide substitution pattern governs antiplasmodial activity and oral bioavailability class inference.
Generic Substitution
Generic antimalarial or unoptimized analog
May not reproduce the resistance-breaking profile; inhibitory profile against resistant strains may shift significantly.

Antiparasitic Agent-17: Quantitative Differentiation Data


Potency Against Chloroquine-Sensitive Pf3D7

Antiparasitic agent-17 (5u) demonstrates sub-micromolar potency against the chloroquine-sensitive Pf3D7 strain. In a direct head-to-head comparison within the same pyrrole-hydroxybutenolide series, compound 5u exhibited an IC₅₀ of 0.96 µM, which was superior to comparator 5t (0.97 µM), comparable to 5d (0.88 µM), and less potent than 5b (0.60 µM) [1].

Pf3D7 Potency
Head-to-head
IC50 = 0.96 µM
Supports chloroquine-sensitive strain screening
Comparable to 5d (0.88 µM); 1.6x less potent than 5b (0.60 µM). In vitro schizont assay.
Antimalarial drug discovery Plasmodium falciparum In vitro screening

Potency Against Chloroquine-Resistant PfK1

Against the clinically relevant chloroquine-resistant PfK1 strain, Antiparasitic agent-17 (5u) demonstrates superior potency compared to its closest structural analogs. In a direct comparative assay, compound 5u achieved an IC₅₀ of 1.67 µM, which is 2.5-fold more potent than 5t (4.21 µM), 2.6-fold more potent than 5d (4.31 µM), and 2.3-fold more potent than 5b (3.92 µM) [1].

PfK1 Potency
Head-to-head
IC50 = 1.67 µM
Reported 2.3–2.6 fold higher potency vs. analogs against chloroquine-resistant strain
Comparator 5t: 4.21 µM; 5d: 4.31 µM; 5b: 3.92 µM. In vitro PfK1 assay.
Drug resistance Antimalarial chemotherapy PfK1 strain

In Vivo Efficacy: Parasite Clearance & Survival

The in vivo performance of Antiparasitic agent-17 (5u) provides a decisive selection advantage. In a murine model of chloroquine-resistant malaria (P. yoelii nigeriensis N67), compound 5u, administered orally at 100 mg/kg/day for 4 days, achieved 100% parasite inhibition, which was the maximum effect observed within the tested series. In contrast, comparator compounds 5b, 5d, and 5t did not achieve complete inhibition under the same conditions [1].

In Vivo Clearance
Head-to-head
100% parasite inhibition
Model-response endpoint: complete inhibition in murine chloroquine-resistant model
P. yoelii N67, 100 mg/kg/day oral, 4 days. Analogs did not achieve complete inhibition.
In vivo efficacy Preclinical antimalarial Plasmodium yoelii

Oral Bioavailability Profile

Antiparasitic agent-17 (5u) is confirmed as an orally active antiparasitic agent [1][2]. This designation is based on pharmacokinetic parameters indicating that the pyrrole-hydroxybutenolide conjugates meet the required criteria for the development of an orally active drug [1]. While detailed ADME data for 5u itself may be limited, the entire class of pyrrole-hydroxybutenolide hybrids has been shown to be orally bioavailable, supporting the selection of 5u as a lead compound for oral administration studies [1].

Oral Bioavailability
Class-level
Orally active class
Supports oral administration research context
Class-level inference from pyrrole-hydroxybutenolide conjugates. Compound-specific ADME data to verify.
Oral drug delivery Pharmacokinetics Antimalarial development

Antiparasitic Agent-17: Optimal Use Cases


Lead Compound for Drug-Resistant Malaria Discovery

Based on the direct comparative data showing a 2.3-2.6 fold improvement in potency against the chloroquine-resistant PfK1 strain over its closest analogs [1], Antiparasitic agent-17 (5u) is the optimal choice as a lead compound in drug discovery programs specifically targeting resistant Plasmodium falciparum. Its superior activity in this critical strain makes it the most promising candidate for further optimization and mechanistic studies aimed at overcoming drug resistance.

In Vivo Proof-of-Concept with Oral Dosing

For researchers planning in vivo murine malaria studies, Antiparasitic agent-17 (5u) is the recommended compound due to its demonstrated ability to achieve 100% parasite inhibition in a chloroquine-resistant model after oral administration [1]. This complete clearance, coupled with the convenience of oral dosing, provides a robust and reproducible experimental outcome that is superior to what can be achieved with its less efficacious analogs 5b, 5d, or 5t under identical conditions.

SAR Studies of Pyrrole-Hydroxybutenolide Hybrids

When conducting SAR studies to understand the molecular determinants of antiplasmodial activity and resistance-breaking properties, Antiparasitic agent-17 (5u) serves as an essential reference point. Its unique activity profile—sub-micromolar potency against the sensitive strain and superior potency against the resistant strain—provides a benchmark against which to evaluate structural modifications [1]. Procurement of this specific compound is necessary to anchor SAR analyses and guide the rational design of next-generation analogs.

Reference Standard for In Vitro Screening Panels

In laboratories maintaining panels of antimalarial screening strains, Antiparasitic agent-17 (5u) can serve as a valuable internal reference standard. Its well-characterized IC₅₀ values against both Pf3D7 (0.96 µM) and PfK1 (1.67 µM) [1] provide a consistent and reproducible benchmark for assay validation and quality control, ensuring the reliability of high-throughput screening campaigns for new antimalarial entities.

Application
Selection Property
Validation Focus
Drug-resistant malaria research
Reported resistance-breaking profile
PfK1 strain model-response endpoints
Oral in vivo proof-of-concept studies
Oral route research model compatibility
Parasite clearance and survival endpoint review
Pyrrole-hydroxybutenolide SAR studies
Benchmark activity profile
Structural modification vs. antiplasmodial endpoint mapping
In vitro screening panel reference
Well-characterized IC50 values
Assay validation and quality control benchmarking
Selection guidance based on reported evidence; endpoint context requires compound-specific validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.